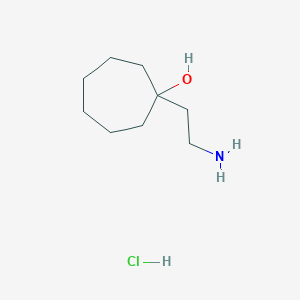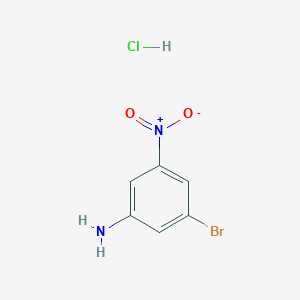
2-(5-Chloropyridin-2-yl)acetic acid hydrochloride
Vue d'ensemble
Description
“2-(5-Chloropyridin-2-yl)acetic acid hydrochloride” is an organic compound with a CAS Number of 1803592-11-1 . It has a molecular weight of 208.04 and is typically in powder form . It is used in various scientific applications, including chemical synthesis, drug discovery, and biological research.
Molecular Structure Analysis
The InChI key for “this compound” is provided , which can be used to generate its molecular structure. The InChI key is a unique identifier that provides information about the molecular structure of a compound.It has a storage temperature of 4 degrees Celsius . More detailed physical and chemical properties were not available in the resources.
Applications De Recherche Scientifique
Structural and Magnetic Properties
- Hydrochloride Crystals : Hydrochloride crystals based on related compounds show specific magnetic properties and crystal-stacking structures. These compounds demonstrate intermolecular interactions that result in low magnetic susceptibilities and unusual magnetic behaviors, which could have applications in material science (Yong, Zhang, & She, 2013).
Synthesis and Chemical Applications
- Efficient Synthesis : Efficient methodologies for synthesizing related compounds provide access to various chemical cores, crucial for the development of heterocyclic analogues. These methods offer high-yielding routes, significant for large-scale synthesis and potential rapid access to diverse chemical structures (Morgentin et al., 2009).
- Synthetic Approach for Novel Compounds : The development of novel synthetic approaches to produce functionalized derivatives is significant in pharmaceutical and chemical industries. Such processes involve multiple steps including ester formation, amide formations, and hydrolysis, yielding compounds with potential pharmacological activities (Karpina et al., 2019).
Potential Therapeutic Applications
- Anticancer Agents : Certain compounds derived from related chemical structures show effects on the proliferation of cancer cells and the survival of mice bearing leukemia, suggesting their potential as anticancer agents (Temple et al., 1983).
- Anti-Cancer Activity of Complexes : Novel complexes derived from related compounds demonstrate anti-cancer activity against various cell lines, emphasizing their potential use in cancer treatment (Qiao et al., 2021).
Safety and Hazards
Mécanisme D'action
Mode of Action
Based on its structural similarity to other pyridine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors include pH, temperature, presence of other molecules, and cellular environment.
Propriétés
IUPAC Name |
2-(5-chloropyridin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2.ClH/c8-5-1-2-6(9-4-5)3-7(10)11;/h1-2,4H,3H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRPCRQRMUBXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride](/img/structure/B1381526.png)
![N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride](/img/structure/B1381528.png)








![5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1381542.png)
